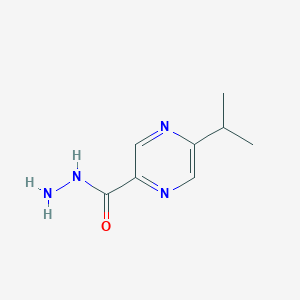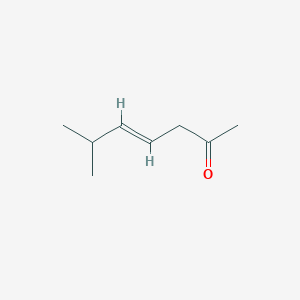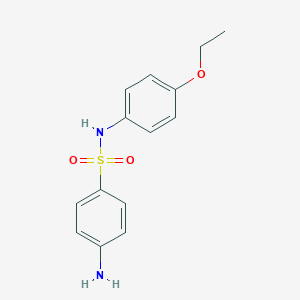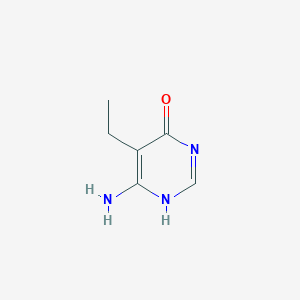
1-(3,5-Dimetilpiridin-2-IL)etanona
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(3,5-Dimethylpyridin-2-YL)ethanone often involves multicomponent reactions or direct reactions of precursors with specific conditions. For instance, the ligand 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane was synthesized through the direct reaction of 1,2-dibromoethane and 3,5-dimethylpyrazole, a process potentially analogous to the synthesis of 1-(3,5-Dimethylpyridin-2-YL)ethanone (Baker et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,5-Dimethylpyridin-2-YL)ethanone can be characterized using X-ray crystallography. For example, the molecular and crystal structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was determined, revealing specific crystalline configurations and bonding patterns (Percino et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of related compounds involves a variety of reactions, including hydrogen-bonding patterns and cyclization reactions, as seen in the study of enaminones (Balderson et al., 2007) and 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone synthesis (Salimon et al., 2011).
Physical Properties Analysis
The physical properties of compounds structurally similar to 1-(3,5-Dimethylpyridin-2-YL)ethanone, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The study of 1,2-bis(dichlorophosphino)ethane highlights methods for determining these properties, although directly related data for 1-(3,5-Dimethylpyridin-2-YL)ethanone specifically is not available (Burt et al., 1979).
Chemical Properties Analysis
The chemical properties of 1-(3,5-Dimethylpyridin-2-YL)ethanone, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for its application in synthesis and material science. Insights can be drawn from related studies, such as the reactivity of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten, indicating the types of reactions and transformations that might be expected (Tang et al., 1999).
Aplicaciones Científicas De Investigación
Farmacología: Síntesis de fármacos
1-(3,5-Dimetilpiridin-2-IL)etanona se utiliza en la síntesis de varios compuestos farmacológicamente activos. Por ejemplo, participa en la creación de derivados de imidazol, que son prominentes en el desarrollo de fármacos debido a su amplia gama de actividades biológicas . Estas actividades incluyen efectos antibacterianos, antitumorales y antivirales, lo que convierte a este compuesto en un activo valioso en la química medicinal.
Agricultura: Desarrollo de fungicidas
En el sector agrícola, este compuesto sirve como precursor en la síntesis de derivados de pirimidinamina. Estos derivados actúan como fungicidas y han demostrado una excelente actividad contra enfermedades de los cultivos como la roya del maíz . La capacidad de controlar tales enfermedades es crucial para mantener la salud y el rendimiento de los cultivos.
Investigación médica: Agentes terapéuticos
En la investigación médica, este compuesto es significativo para el desarrollo de nuevos agentes terapéuticos. Su flexibilidad estructural permite la creación de una variedad de derivados con posibles aplicaciones médicas, incluido el tratamiento de enfermedades infecciosas y afecciones que requieren agentes antimicrobianos .
Síntesis química: Compuestos heterocíclicos
El compuesto es fundamental en la síntesis de compuestos heterocíclicos, que son una piedra angular en el desarrollo de fármacos con alto valor quimioterapéutico. Su participación en la creación de compuestos con actividad antituberculosa es un testimonio de su importancia en la síntesis química .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,5-dimethylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-7(2)9(8(3)11)10-5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZDMUZXJFQIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)






![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)



